Porantheridine

描述

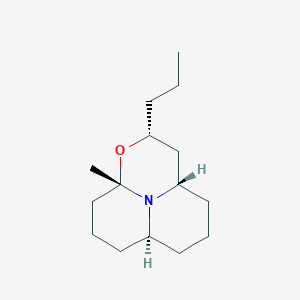

Structure

2D Structure

3D Structure

属性

分子式 |

C15H27NO |

|---|---|

分子量 |

237.38 g/mol |

IUPAC 名称 |

(1S,3R,5S,9S)-1-methyl-3-propyl-2-oxa-13-azatricyclo[7.3.1.05,13]tridecane |

InChI |

InChI=1S/C15H27NO/c1-3-6-14-11-13-8-4-7-12-9-5-10-15(2,17-14)16(12)13/h12-14H,3-11H2,1-2H3/t12-,13-,14+,15-/m0/s1 |

InChI 键 |

NGQSKKCDMJUAMR-XQLPTFJDSA-N |

手性 SMILES |

CCC[C@@H]1C[C@@H]2CCC[C@@H]3N2[C@@](O1)(CCC3)C |

规范 SMILES |

CCCC1CC2CCCC3N2C(O1)(CCC3)C |

同义词 |

porantheridine |

产品来源 |

United States |

Structural Elucidation and Stereochemical Assignment

Methodologies for Absolute Configuration Determination

Establishing the absolute configuration of a chiral molecule like Porantheridine is essential for a complete structural description. Several methods have been employed for this purpose.

X-ray Crystallographic Analysis

X-ray crystallography has played a key role in determining the structure and absolute configuration of this compound. Analysis of the hydrobromide salt of this compound has been reported, utilizing the technique based on the anomalous scattering of the bromine atom to deduce the absolute configuration. chemistry-chemists.comacs.org X-ray crystallographic studies on derivatives of this compound have also contributed to establishing its structure. lookchem.com This method provides detailed information about the arrangement of atoms in the crystal lattice, allowing for unambiguous assignment of stereocenters. scribd.com

Advanced Spectroscopic Data Interpretation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital tools in the structural elucidation of organic compounds. mobt3ath.comnd.eduaist.go.jp While initial NMR studies on related compounds faced challenges in differentiating certain carbon signals, advanced spectroscopic techniques provide detailed information about the connectivity and spatial arrangement of atoms in this compound. chemistry-chemists.comepdf.pub Interpretation of 1D and 2D NMR data (such as COSY, HSQC, HMBC) is crucial for assigning signals to specific nuclei and understanding coupling patterns, which helps in building the structural framework. nd.eduntu.edu.sg Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in confirming the molecular formula. nd.eduacs.org

Confirmation through Stereoselective Total Synthesis

The stereoselective total synthesis of this compound serves as a powerful method to confirm its proposed structure and absolute configuration. By constructing the molecule from simpler precursors through a series of controlled reactions that establish the correct stereochemistry at each step, chemists can validate the structural assignment. acs.orgnih.govfishersci.ptnih.govresearchgate.netdntb.gov.ua Several synthetic approaches have been developed, often employing strategies that ensure high diastereoselectivity and enantioselectivity. acs.orgnih.govrsc.org The successful synthesis of a compound identical in all respects (including spectroscopic data and optical rotation) to the naturally isolated product provides strong evidence for the correctness of the assigned structure and absolute configuration. acs.org

Characterization of this compound Isomers and Epimers (e.g., 6-epi-Porantheridine)

The study of isomers and epimers of this compound, such as 6-epi-Porantheridine, is important for understanding the relationship between structure and properties, as well as for developing stereoselective synthetic routes. acs.orgnih.govresearchgate.netrsc.orgdoi.org Epimers differ in stereochemistry at only one chiral center. Characterization of these related compounds involves similar spectroscopic and crystallographic techniques used for this compound itself. rsc.org Comparing the spectroscopic data of this compound with its epimers helps in assigning signals and understanding the conformational preferences influenced by stereochemical differences. ntu.edu.sg Synthetic efforts often target both the natural product and its epimers, sometimes from a common intermediate, to demonstrate the control over stereochemistry during the synthesis. rsc.orgacs.orgresearchgate.netdoi.org Studies on the synthesis of 6-epi-Porantheridine have been reported, sometimes alongside formal or total syntheses of this compound. acs.orgnih.govdoi.orgresearchgate.net

Table 1: Selected Spectroscopic Data for this compound

| Spectroscopic Method | Key Information Provided |

| NMR Spectroscopy | Connectivity, functional groups, relative stereochemistry |

| IR Spectroscopy | Presence of specific functional groups (e.g., hydroxyl, amine) |

| Mass Spectrometry | Molecular weight, fragmentation pattern |

Table 2: Examples of this compound and an Epimer

| Compound Name | Relationship to this compound | PubChem CID |

| This compound | Parent Compound | 10911575 |

| 6-epi-Porantheridine | C6 Epimer | Not readily available in search results, requires specific database search. |

Biosynthetic Investigations

Proposed Biosynthetic Pathway Hypotheses for Related Alkaloids

Investigations into the biosynthesis of various alkaloid classes have revealed common strategies for the construction of their core structures. For piperidine (B6355638) alkaloids and polyketide-derived compounds, specific precursors and enzymatic transformations are frequently observed.

The piperidine ring, a core structural element in many alkaloids including potentially a part of the Porantheridine skeleton, is often derived from the amino acid L-lysine. wikipedia.org In the biosynthesis of lysine-derived alkaloids, L-lysine undergoes decarboxylation to form cadaverine. wikipedia.orgbidd.group Cadaverine is then typically converted through oxidative deamination, often catalyzed by amine oxidases, to a reactive amino aldehyde, which subsequently undergoes spontaneous cyclization to form Δ1-piperideine (also known as 1-piperideine), a key cyclic imine intermediate. wikipedia.orgbidd.group

Another significant class of precursors for alkaloids, particularly those with complex carbon skeletons like the proposed route for Poranthera corymbosa alkaloids, involves polyketide chains. wikipedia.org Polyketides are synthesized through the iterative condensation of smaller units, such as acetyl-CoA, malonyl-CoA, or butyryl-CoA, catalyzed by polyketide synthases (PKSs). nih.govru.ac.za For instance, the biosynthesis of coniine, a piperidine alkaloid found in poison hemlock, is initiated by a polyketide synthase that catalyzes the formation of a carbon backbone from butyryl-CoA and malonyl-CoAs. ru.ac.za This polyketide intermediate is subsequently modified and cyclized. ru.ac.za For P. corymbosa alkaloids, including this compound, a biosynthetic route involving a C16-polyketide chain has been proposed, drawing an analogy to the C14-polyketide origin of certain ladybug alkaloids. wikipedia.org

The construction of the tricyclic ring system, such as the 9b-azaphenalene core of this compound, typically involves intramolecular cyclization reactions. While the specific steps for this compound are not fully known, studies on other complex alkaloids provide relevant models. For example, the formation of tricyclic or tetracyclic systems in monoterpene indole (B1671886) alkaloids involves Pictet-Spengler type cyclizations between a tryptamine (B22526) derivative and a secologanin-derived component. nih.govfishersci.se In fungal indole alkaloids like the notoamides, the bicyclo[2.2.2]diazaoctane core is proposed to arise from an intramolecular Diels-Alder reaction. uni.lu The formation of the tricyclic structure in this compound, if originating from a polyketide precursor, would likely involve a series of cyclization and possibly condensation reactions, potentially including Mannich-type reactions as suggested by the analogy to ladybug alkaloid biosynthesis. wikipedia.org These cyclization events are often stereo-controlled, leading to the specific stereochemistry observed in the final alkaloid structure.

Enzymatic Steps and Gene Cluster Elucidation for Natural Products

The biosynthesis of natural products, including alkaloids, is carried out by specific enzymes encoded by genes that are often organized into biosynthetic gene clusters (BGCs). wikipedia.orgwikipedia.orglipidmaps.org These clusters facilitate the coordinated expression of the enzymes required for the entire pathway.

Enzymes involved in alkaloid biosynthesis are diverse and catalyze a range of reactions, including decarboxylation (e.g., lysine (B10760008) decarboxylase), oxidation (e.g., amine oxidases, cytochrome P450 enzymes), condensation, cyclization, methylation, and reduction. wikipedia.orgwikipedia.orgbidd.groupru.ac.zafishersci.senih.govgenome.jpinvivochem.cn The specific sequence of enzymatic steps dictates the structure of the final alkaloid product.

Elucidating the enzymatic steps and identifying the responsible genes often involves a combination of biochemical and genetic approaches. While a specific BGC for this compound has not been reported, BGCs for other alkaloid classes, such as ergot alkaloids and brevianamides, have been successfully identified and characterized. fishersci.sewikipedia.orgwikipedia.orgnih.govmitoproteome.org The identification of BGCs typically involves genome sequencing of the producing organism, followed by bioinformatics analysis to identify gene clusters that encode enzymes potentially involved in secondary metabolism. nih.govwikipedia.orgwikipedia.orgmpg.de

Application of Advanced Biosynthetic Elucidation Methodologies

Advanced methodologies play a crucial role in unraveling complex biosynthetic pathways, particularly when dealing with novel or low-abundance natural products like this compound.

Stable isotope labeling experiments are powerful tools for tracing the incorporation of precursors into natural products and determining the fate of specific atoms during biosynthesis. wikipedia.orgmims.comfishersci.canih.govwikidata.orgnih.gov By feeding organisms with precursors enriched with stable isotopes such as 13C or 15N, and subsequently analyzing the labeling patterns in the isolated alkaloid using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can deduce the biosynthetic route. mims.comfishersci.canih.govwikidata.orgnih.gov

NMR-based retrobiosynthetic analysis involves interpreting the often complex isotopomer mixtures resulting from feeding experiments, especially with universally labeled precursors. fishersci.canih.gov By comparing the labeling patterns in the secondary metabolite to those in primary metabolites, it is possible to reconstruct the labeling patterns of central metabolic intermediates and propose or validate hypothetical biosynthetic pathways. fishersci.canih.gov This approach has been successfully applied to the study of various metabolic pathways, including those for terpenoids and other natural products. fishersci.canih.gov While specific stable isotope labeling studies on this compound were not found in the search results, this methodology would be invaluable for experimentally testing the proposed polyketide hypothesis and identifying the specific precursors incorporated into its unique skeleton.

Genetic manipulation and heterologous expression techniques are essential for confirming the function of putative biosynthetic genes and for producing natural products in amenable host organisms. wikipedia.orgwikipedia.orgmpg.denih.gov Once candidate genes or BGCs are identified, techniques such as gene knockout or silencing can be used to assess the effect of eliminating a specific gene on alkaloid production. wikipedia.org

Chemoproteomics Approaches for Enzyme Discovery in Natural Product Biosynthesisresearcher.life

Based on the conducted searches focusing on the chemical compound this compound and the application of chemoproteomics approaches for enzyme discovery in its biosynthesis, no specific research findings detailing the use of chemoproteomics for identifying enzymes involved in the biosynthetic pathway of this compound were found in the available search results. While chemoproteomics is a recognized and valuable tool for elucidating enzyme function and discovering enzymes in various natural product biosynthetic pathways, particularly in plants nih.govfrontiersin.orgresearchgate.netwikipedia.orgnih.govbiorxiv.org, the search results did not yield information on its specific application to this compound biosynthesis. Research identified primarily focuses on the chemical synthesis of this compound acs.orgresearcher.liferesearchgate.netchegg.comnih.govrsc.orgresearchgate.netua.eswhiterose.ac.uk rather than its biological production pathway in the source organism.

Total Synthesis and Synthetic Methodologies

Historical Overview of Total Syntheses of Porantheridine

Since its isolation, this compound has been the subject of several total syntheses, each contributing novel approaches to the construction of its complex framework rsc.orgrsc.org. Early syntheses paved the way for understanding the key challenges associated with the molecule, particularly the formation of the piperidine (B6355638) and oxazinane rings and the control of multiple stereocenters. While numerous elegant total syntheses have been reported, a unified strategy for accessing both this compound and its isomers has been a focus of more recent work rsc.orgrsc.org. Formal syntheses, which complete a synthesis to an intermediate that has already been converted to the target molecule, have also contributed to the historical landscape of this compound synthesis acs.orgnih.govnih.govresearchgate.netnih.gov.

Key Synthetic Strategies and General Approaches

The synthesis of this compound typically involves the construction of the central piperidine ring, followed by the annulation of the 1,3-oxazinane (B78680) moiety and the introduction of the side chain. Various strategies have been employed to achieve this, often relying on efficient cyclization reactions and stereocontrol techniques.

Retrosynthetic Analysis

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like this compound, involving working backward from the target molecule to simpler, readily available starting materials chemistry.coachjournalspress.comnumberanalytics.comprinceton.edue3s-conferences.org. For this compound, common retrosynthetic disconnections often involve breaking the bonds that form the fused ring system. A key consideration in many retrosynthetic strategies is the acid-catalyzed formation of the 1,3-oxazinane ring as a late-stage step rsc.orgrsc.org. This highlights the importance of having a suitable precursor with the necessary functional groups correctly positioned. Other retrosynthetic approaches may involve disconnecting the piperidine ring or the side chain, leading back to different sets of intermediates and requiring different synthetic transformations chemistry.coachjournalspress.comnumberanalytics.comprinceton.edue3s-conferences.org.

Common Intermediates and Chiral Pool Approaches

Several synthetic routes to this compound utilize common intermediates that can be further transformed to complete the synthesis of the natural product and sometimes its epimers rsc.orgacs.orgrsc.org. The use of chiral pool starting materials, which are naturally occurring enantiopure compounds, has been a valuable strategy in some syntheses to establish the required stereochemistry early in the route researchgate.netethz.chwikipedia.orgnih.gov. Amino acids, sugars, and terpenes are common examples of chiral pool materials wikipedia.org. By starting with a chiral precursor, the inherent chirality can be carried through the synthetic sequence, simplifying the control of stereocenters in the final product ethz.chwikipedia.orgnih.gov. For instance, some syntheses might utilize chiral building blocks that already contain some of the stereochemical information present in this compound researchgate.netethz.chwikipedia.orgnih.gov.

Diastereoselective and Enantioselective Synthesis

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of this compound, as the biological activity can be highly dependent on the specific stereoisomer . Both diastereoselective and enantioselective approaches have been developed to address this challenge.

Asymmetric Transformations and Catalysis

Asymmetric transformations, which create new stereocenters with a preference for one stereoisomer, are central to the enantioselective synthesis of this compound rsc.orgacs.orgnih.govnih.govethz.chscilit.comntu.edu.sgacs.orgyork.ac.uk. Various catalytic methods have been employed to induce asymmetry, including the use of chiral metal catalysts and organocatalysts rsc.orgacs.orgnih.govresearchgate.netntu.edu.sgntu.edu.sgresearchgate.netdntb.gov.uadntb.gov.uayoutube.comunibas.ch. For example, silver-catalyzed allene (B1206475) cyclization has been used to form a key cis-isoxazolidine intermediate with controlled stereochemistry acs.orgnih.gov. Gold catalysis has also been explored in the context of natural product synthesis, which could be relevant to this compound due to its complex architecture acs.orgnih.gov. Asymmetric addition reactions, such as the addition of silyl (B83357) dienolates to sulfinylimines, have been utilized to introduce chiral centers rsc.orgrsc.org. Substrate-controlled reductions have also played a role in establishing desired stereochemistry rsc.orgrsc.org.

Chiral Auxiliary and Organocatalysis Strategies

Chiral auxiliaries are enantiomerically pure compounds temporarily attached to a substrate to direct the stereochemical outcome of a reaction rsc.orgethz.chyork.ac.ukmobt3ath.com. After the stereocenter is set, the auxiliary is typically removed ethz.chyork.ac.uk. This strategy has been applied in the synthesis of chiral amines and other intermediates relevant to this compound acs.orgmobt3ath.comsemanticscholar.org. Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative approach to asymmetric synthesis researchgate.netrsc.orgntu.edu.sgyork.ac.ukntu.edu.sg. Organocatalytic methods have shown promise in providing stereoselective routes to piperidine alkaloids researchgate.netntu.edu.sgresearchgate.net. For instance, asymmetric additions and cyclizations catalyzed by organocatalysts could potentially be integrated into a this compound synthesis researchgate.netrsc.orgntu.edu.sgyork.ac.ukntu.edu.sgresearchgate.net. A unified asymmetric total synthesis of this compound and its epimer has been achieved using strategies that include asymmetric addition and diastereoselective reactions from a common intermediate rsc.orgrsc.org.

Crucial Reaction Methodologies

Synthetic efforts towards this compound have highlighted the utility of several powerful reaction methodologies for constructing complex nitrogen-containing cyclic systems.

Horner–Wadsworth–Emmons and Aza-Michael Addition

The Horner–Wadsworth–Emmons (HWE) reaction followed by an aza-Michael addition has been employed in the synthesis of this compound to construct the piperidine ring with the desired stereochemistry. In one unified asymmetric total synthesis of (+)-Porantheridine and (−)-6-epi-Porantheridine, this sequence was utilized to introduce a cis carbonyl chain onto a common intermediate. rsc.orgrsc.org This approach involved the reaction of a hemiaminal intermediate with a 2-oxoalkanephosphonate in the presence of a base like sodium hydride. rsc.org The initially formed α,β-unsaturated ketone via the HWE reaction then undergoes an intramolecular aza-Michael addition, leading to the formation of the piperidine ring. rsc.org

Diastereoselective Nucleophilic Substitution Reactions

Diastereoselective nucleophilic substitution reactions have also been crucial in constructing the stereochemistry of the piperidine core in this compound synthesis. In the unified synthetic strategy mentioned previously, a diastereoselective nucleophilic substitution of a 2-methoxypiperidine (B3191330) derivative was used as an alternative method to construct the cis- or trans-piperidine moieties from a common intermediate. rsc.orgrsc.org This approach allows for control over the relative stereochemistry at the substituted carbons of the piperidine ring.

Nitroso Diels-Alder Cycloaddition and Ring-Rearrangement Metathesis

A sequence involving a nitroso Diels-Alder cycloaddition and a ring-rearrangement metathesis (RRM) has been explored for the synthesis of the 2,6-trans-disubstituted piperidine backbone found in racemic this compound and 8-epihalosaline. nih.govacs.org This strategy involves the cycloaddition of a nitroso compound with a diene, followed by a ring-rearrangement metathesis reaction catalyzed by a ruthenium complex. beilstein-journals.org This methodology provides an efficient route to construct the core piperidine structure. The application of RRM to nitroso Diels-Alder adducts with various alkenes has been shown to generate diverse bicyclic compounds. beilstein-journals.org This protocol, while keeping the bicyclic isoxazolidine (B1194047) ring system intact, has enabled the formal synthesis of this compound. beilstein-journals.org

Wacker Oxidation and Acid-Promoted Cyclization

Wacker oxidation and subsequent acid-promoted cyclization are key steps in forming the 1,3-oxazinane ring system, which is a characteristic feature of this compound. rsc.org The Wacker oxidation is typically used to convert a terminal alkene into a methyl ketone. libretexts.org In the synthesis of this compound, a carbonyl group, which is essential for the final acid-catalyzed cyclization to form the 1,3-oxazinane moiety, is often introduced via a Wacker oxidation of an alkene precursor. rsc.org Following the Wacker oxidation, an acid-catalyzed cyclization is employed as the final step in many reported total syntheses to close the 1,3-oxazinane ring. rsc.org This involves the reaction of a hydroxyl group with the ketone functionality under acidic conditions. rsc.org

Here is a table summarizing some reported yields related to these reactions in this compound synthesis:

| Reaction Step | Substrate | Product | Reported Yield | Reference |

| DIBAL-H reduction | Intermediate 3 | Hemiaminal 14 | 87% | rsc.org |

| HWE/aza-Michael Addition (two steps) | Hemiaminal 14 + Phosphonate 15 | Lactam 13 | 62% | rsc.org |

| Boc Protection | Lactam 13 | Intermediate 3 | 94% | rsc.org |

| Wacker Oxidation (vinyl group to methyl ketone) | Vinyl-containing intermediate | Methyl ketone intermediate | Not specified | researchgate.netnsf.gov |

| Acid-Promoted Cyclization | Hydroxy-ketone intermediate | This compound / 6-epi-Porantheridine | Not specified | rsc.org |

Allene Cyclization with Iminium Ion Chemistry

Allene cyclization combined with iminium ion chemistry has been utilized in the formal synthesis of this compound and its epimer. acs.orgnih.gov This method involves the silver-catalyzed cyclization of an allene to form a cis-isoxazolidine intermediate. acs.orgnih.gov Subsequently, N-acyl iminium ion intermediates are generated and used for the introduction of the side chain. acs.org The stereochemistry of this step can be controlled by the choice of the N-protection method. acs.org This approach provides a way to construct the core heterocyclic structure and append the necessary side chains with control over stereochemistry.

Formal Syntheses

Formal synthesis represents a strategy where a key intermediate in a known total synthesis is synthesized. Several formal syntheses of this compound have been reported, showcasing diverse chemical transformations to access advanced intermediates. One such approach involves a sequence initiated by a nitroso Diels-Alder cycloaddition, followed by a ring-rearrangement metathesis nih.gov. This methodology has been successfully applied to the formal synthesis of racemic this compound, demonstrating its utility in constructing the core piperidine ring system. The formation of the 2,6-trans-disubstituted piperidine backbone, characteristic of this compound, was achieved in this route through the addition of a Grignard reagent to an N-benzylpiperidone, followed by a highly diastereoselective one-pot reduction of the resulting iminium intermediate.

Another strategy for the formal synthesis of this compound and its C6-epimer has employed a silver-catalyzed allene cyclization to generate a common cis-isoxazolidine intermediate. This intermediate serves as a versatile scaffold for the subsequent introduction of the side chain via N-acyl iminium ion intermediates. A notable aspect of this method is the ability to control the stereochemistry of the cyclization step based on the choice of the N-protection method.

A general methodology for the stereoselective synthesis of 2-(2-hydroxyalkyl)piperidine alkaloids, which includes a formal synthesis of this compound, has been developed utilizing ring-rearrangement metathesis of nitroso Diels-Alder cycloadducts nih.gov. This approach features a diastereodivergent allylation of an N-alkoxy bicyclic lactam intermediate nih.gov.

Unified Approaches to this compound and its Epimers

Unified synthetic strategies aim to provide access to multiple stereoisomers or closely related natural products from a common synthetic pathway or intermediate. Unified approaches to the synthesis of this compound and its epimers, particularly (−)-6-epi-porantheridine, have been explored to enhance synthetic efficiency and provide access to stereochemical variants.

An asymmetric unified total synthesis of both (+)-porantheridine and (−)-6-epi-porantheridine has been achieved. This strategy converges on a common intermediate, from which the two epimers are obtained through divergent reaction pathways, specifically a Horner–Wadsworth–Emmons/aza-Michael addition reaction or a diastereoselective nucleophilic substitution of a 2-methoxypiperidine derivative. Key transformations in this unified route include an asymmetric addition of a silyl dienolate to a sulfinylimine, a substrate-controlled reduction step, Wacker oxidation, and a TFA-promoted cyclization.

Comparative Analysis of Synthetic Efficiency and Stereocontrol

The silver-catalyzed allene cyclization approach in formal syntheses offers a route to a key intermediate with stereochemical control influenced by the N-protection strategy. The nitroso Diels-Alder cycloaddition/ring-rearrangement metathesis sequence provides a stereoselective pathway to the piperidine core, employing diastereoselective reactions like the reduction of iminium intermediates.

Structure Activity Relationship Sar Studies and Analog Design

Design Principles for Porantheridine Analogs

The design of this compound analogs for SAR studies typically follows established principles in medicinal chemistry, adapted to the unique tetracyclic indolizidine ring system of this compound. chemistry-chemists.com

Rational Design based on Core Structural Features

Rational design of this compound analogs begins with a thorough analysis of its core structure, including the indolizidine ring system and the appended substituents. chemistry-chemists.com This approach involves identifying specific functional groups, stereocenters, and rigid or flexible regions within the molecule that are hypothesized to interact with biological targets. Based on preliminary biological screening data (if available) or by analogy to the known activities of related alkaloid classes, modifications can be strategically planned at specific positions. For instance, alterations to the nitrogen atom, the side chain, or the various rings can be designed to probe their importance for activity. Synthetic strategies for related natural alkaloids, such as phenanthroindolizidines, have been developed to allow for variations in specific rings, which can greatly facilitate future SAR studies. researchgate.net Rational design is often guided by insights gained from the synthesis of the natural product itself and its epimers, providing access to closely related structures for initial comparisons. researchgate.netorganicdivision.org

Synthetic Library Generation for SAR Profiling

To comprehensively explore the SAR, the generation of synthetic libraries of this compound analogs is a powerful approach. This involves developing synthetic routes that allow for systematic variation of different parts of the molecule. nih.gov Libraries can be designed to explore a range of structural modifications, including variations in substituents, alterations of ring sizes or fusions, and changes in stereochemistry. High-throughput synthesis techniques and parallel synthesis can be employed to generate diverse sets of analogs efficiently. nih.govotavachemicals.com The creation of targeted libraries based on the this compound scaffold allows for comprehensive SAR profiling, helping to delineate which structural features are essential for activity and which can be modified to potentially improve potency, selectivity, or other desirable properties. nih.govotavachemicals.comenamine.net

Methodologies for SAR Elucidation

Elucidating the SAR of this compound involves a combination of synthetic and analytical methodologies to correlate structural changes with biological outcomes.

Systematic Structural Modifications

Systematic structural modifications are a cornerstone of SAR studies. This involves the planned synthesis of a series of analogs, each differing from this compound by a specific, defined change. nih.govdlr.deresearchgate.netintechhouse.com Modifications can include:

Substitution patterns: Varying the nature, position, and number of substituents on the core ring system.

Functional group modifications: Altering or replacing key functional groups (e.g., hydroxyls, amines).

Skeletal variations: Modifying the ring sizes or the way the rings are fused, while retaining some core features.

Stereochemical changes: Synthesizing diastereomers or enantiomers to understand the influence of three-dimensional structure on activity. researchgate.netorganicdivision.org

Computational Approaches in SAR

Computational methods play an increasingly important role in modern SAR studies, complementing experimental approaches.

Machine Learning (ML) and Artificial Intelligence (AI) techniques are being applied to predict the biological activity of chemical compounds based on their structural features. otavachemicals.com In the context of this compound SAR, ML models could be trained on datasets of known active and inactive compounds, including any available data on this compound and its analogs, as well as structurally related alkaloids. These models can learn complex relationships between molecular descriptors (numerical representations of molecular structure and properties) and biological activity. otavachemicals.com Once trained, these models can be used to:

Predict the activity of virtual analogs: Screening large libraries of computationally generated this compound analogs to prioritize synthesis and testing of the most promising candidates.

Identify key structural features: ML models can sometimes highlight which parts of the molecule or which molecular properties are most influential in determining activity.

Guide analog design: Predictions from ML models can inform the rational design process, suggesting modifications that are likely to enhance desired activities or reduce undesirable ones.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques widely used in modern drug discovery and SAR studies. Molecular docking aims to predict the preferred orientation, or pose, of a ligand (such as this compound or its analogs) when bound to a specific biological target molecule, such as a protein or enzyme. This is achieved by computationally evaluating the binding energy and fitting the ligand into the target's active site. wikipedia.org Dynamics simulations extend this by simulating the movement and interactions of the ligand-target complex over time, providing insights into the stability of the complex, conformational changes, and the nature of the interactions under more realistic conditions. wikipedia.org These methods can help hypothesize how a molecule might interact with a target and guide the design of analogs with potentially improved binding affinity. While the general methodology involves preparing protein structures, adding hydrogen atoms and charges, and using software like AutoDock Vina for docking and subsequent analysis of parameters like binding energy, root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (RoG) wikipedia.org, specific applications of these techniques to this compound to detail its interaction with a defined biological target were not identified in the search results.

Matched Molecular Pairs Analysis

Matched Molecular Pair Analysis (MMPA) is a cheminformatics technique used to analyze the effect of small, well-defined structural changes on a particular property, such as biological activity or physicochemical characteristics. nih.gov, fishersci.pt An MMP consists of two molecules that differ only by a single structural transformation, for example, the exchange of a hydrogen atom for a chlorine atom or the replacement of one functional group with another. nih.gov By systematically analyzing large datasets of compounds and their associated property data, MMPA can reveal recurring structural transformations that are associated with significant changes in activity or other properties. youtube.com, fishersci.pt This can help generate design rules for medicinal chemists, suggesting modifications that are likely to improve desired properties. youtube.com While MMPA is a powerful tool for extracting knowledge from existing SAR data and guiding analog design fishersci.pt, its specific application to this compound and its known or synthesized analogs was not detailed in the provided search results.

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. Identifying the key pharmacophoric elements of a compound like this compound is crucial for understanding its mechanism of action and for designing new molecules with similar or improved activity. This process often involves analyzing the structures of active compounds, considering their conformational flexibility, and identifying features such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups that are essential for binding to the target., While the concept of pharmacophores is fundamental in the SAR study of various compound classes, including alkaloids and nitrogen-containing heterocycles,,,, specific research detailing the identified key pharmacophoric elements of this compound responsible for a particular biological activity was not found in the consulted literature.

Pre Clinical Biological and Pharmacological Research

In Vitro Pharmacological Studies

Biochemical Assays for Target Characterization

Biochemical assays are fundamental in early-stage preclinical research to identify and characterize the molecular targets of a compound. For a novel alkaloid like Porantheridine, these in vitro tests are crucial for elucidating its mechanism of action at a molecular level. The design of these assays would be guided by the known biological activities of structurally similar quinolizidine (B1214090) alkaloids, which have shown potential cytotoxic, antiviral, antimicrobial, and anti-inflammatory properties.

The primary objectives of biochemical assays for this compound would include:

Target Identification: Determining the specific proteins, enzymes, or receptors that this compound binds to or modulates.

Binding Affinity and Kinetics: Quantifying the strength and rate of interaction between this compound and its identified target(s).

Enzyme Inhibition/Activation: Assessing the ability of this compound to inhibit or activate specific enzymes that are implicated in disease pathways.

Receptor Agonism/Antagonism: Characterizing the effect of this compound on receptor signaling pathways.

A hypothetical example of a biochemical assay to evaluate this compound's potential anti-inflammatory activity is presented in Table 1.

Table 1: Hypothetical Biochemical Assay Data for this compound This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Assay Type | Target Enzyme | This compound Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |

|---|---|---|---|---|

| Enzyme Inhibition Assay | Cyclooxygenase-2 (COX-2) | 1 | 15.2 | 7.8 |

| 10 | 52.1 | |||

| 100 | 89.5 |

High-Throughput Screening in Research Settings

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target. In a research setting, HTS could be employed to screen a library of this compound analogs or other natural products for desired pharmacological effects. The process involves the use of automated robotic systems to test thousands of compounds in a short period, using miniaturized assay formats.

Key aspects of H.T.S. in the context of this compound research would include:

Assay Development: Designing a robust and sensitive assay that can be automated and miniaturized. This could be a cell-based assay measuring a specific cellular response or a biochemical assay measuring the activity of a purified target.

Library Screening: Screening a diverse collection of compounds to identify "hits" – compounds that exhibit the desired activity.

Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives.

Dose-Response Analysis: Determining the potency of the confirmed hits by testing them at multiple concentrations.

An illustrative representation of HTS data for identifying potential cytotoxic compounds is shown in Table 2.

Table 2: Illustrative High-Throughput Screening Data This table is for illustrative purposes only and does not represent actual experimental results for this compound.

| Compound ID | Target | Assay Type | Activity (%) at 10 µM | Hit Confirmed |

|---|---|---|---|---|

| This compound-Analog-001 | Cancer Cell Line A | Cell Viability | -85.3 | Yes |

| This compound-Analog-002 | Cancer Cell Line A | Cell Viability | -5.2 | No |

| This compound-Analog-003 | Cancer Cell Line A | Cell Viability | -76.9 | Yes |

In Vivo Pharmacological Studies in Animal Models (for mechanistic and preclinical research)

Following in vitro characterization, in vivo studies in animal models are essential to understand the pharmacological effects of a compound in a complex biological system. These studies provide insights into the compound's mechanism of action, efficacy, and potential therapeutic applications.

Establishing Relevant Animal Models for Mechanistic Studies

The selection of an appropriate animal model is critical for the successful in vivo evaluation of a drug candidate. The choice of model depends on the specific biological activity being investigated and the desire to mimic the human disease state as closely as possible. For this compound, based on the potential activities of quinolizidine alkaloids, relevant animal models could include:

Neuroleptic Activity: Rodent models of psychosis, such as those induced by psychostimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., ketamine), could be used to assess the antipsychotic potential of this compound.

Anti-inflammatory Activity: Models of acute inflammation, such as carrageenan-induced paw edema in rats, or chronic inflammation, like collagen-induced arthritis in mice, would be suitable for evaluating anti-inflammatory effects.

Antitumor Activity: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to assess the efficacy of potential anticancer agents.

Pharmacodynamic (PD) Studies in Animal Models for Research Insights

Pharmacodynamic (PD) studies investigate the relationship between drug concentration at the site of action and the resulting pharmacological effect. In animal models, PD studies for this compound would aim to:

Establish a Dose-Response Relationship: Determine the range of doses over which this compound produces a therapeutic effect.

Identify Biomarkers of Activity: Identify and measure biological markers that correlate with the compound's pharmacological effect. For example, in an anti-inflammatory study, levels of pro-inflammatory cytokines could be measured.

Characterize the Time Course of Action: Determine the onset and duration of the pharmacological effect after administration.

A hypothetical example of a PD study design is outlined in Table 3.

Table 3: Hypothetical Pharmacodynamic Study Design for this compound in an Animal Model of Inflammation This table is for illustrative purposes only.

| Animal Model | Treatment Groups | PD Endpoints | Time Points for Measurement |

|---|---|---|---|

| Carrageenan-induced paw edema in rats | Vehicle Control | Paw Volume, Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) in Paw Tissue | 0, 1, 2, 4, 6, and 24 hours post-dose |

| This compound (Low, Mid, High Doses) | |||

| Positive Control (e.g., Indomethacin) |

Exploration of Biological Effects in Animal Models at a Mechanistic Level (e.g., neuroleptic, anti-inflammatory, antitumor activities)

Beyond demonstrating efficacy, in vivo studies are crucial for understanding the underlying mechanisms of a compound's biological effects. For this compound, this would involve:

Neuroleptic Mechanisms: Investigating effects on neurotransmitter systems (e.g., dopamine, serotonin) in relevant brain regions of animal models of psychosis.

Anti-inflammatory Mechanisms: Examining the impact on inflammatory signaling pathways, such as the NF-κB pathway, and the production of inflammatory mediators in tissues from animal models of inflammation.

Antitumor Mechanisms: In xenograft models, studies would assess the effects on tumor growth, angiogenesis (the formation of new blood vessels), and apoptosis (programmed cell death) within the tumor tissue.

Interspecies Extrapolation Methodologies for Preclinical Research (PK/PD Scaling)

Interspecies extrapolation, particularly through allometric scaling, is a mathematical method used to predict human pharmacokinetic (PK) and pharmacodynamic (PD) parameters from data obtained in preclinical animal studies. This is a

Advanced Analytical and Research Methodologies

Application of Modern Spectroscopic Techniques for Research

Modern spectroscopic methods are indispensable tools in the research of complex natural products such as Porantheridine. They provide detailed information about the molecular structure, connectivity, and even dynamic behavior.

Advanced NMR Spectroscopy (e.g., for complex mixture analysis, biosynthesis tracking)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including natural products like this compound. Both 1D (¹H and ¹³C) and 2D NMR techniques, such as COSY, are employed to determine the connectivity of atoms within the molecule dur.ac.uk. Advanced NMR techniques can be applied to complex mixtures, aiding in the identification of this compound even in crude extracts. Furthermore, isotopic labeling in conjunction with NMR can be used to track the incorporation of precursors, providing valuable insights into the biosynthetic pathways leading to this compound. NMR spectroscopy is considered one of the most important analytical tools for describing the structure and dynamics of molecular systems cas.cz. It has important applications in structural biology and in industry for identifying new drugs and their metabolites cas.cz.

High-Resolution Mass Spectrometry and Molecular Networking (for natural product discovery and analysis)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound and its related compounds, allowing for the accurate determination of their elemental composition. Techniques like electrospray ionization (ESI) coupled with HRMS are commonly used in the analysis of natural products dur.ac.uk. Mass spectrometry is a key method used to visualize and annotate the chemical space in non-targeted experiments biorxiv.org.

Molecular networking, a computational approach utilizing MS/MS data, has revolutionized natural product discovery and analysis. By clustering related compounds based on their fragmentation patterns, molecular networking helps visualize the chemical diversity within a sample and can facilitate the identification of known compounds and the discovery of novel analogs of this compound biorxiv.orgmdpi.com. This approach is particularly useful for analyzing complex natural extracts and prioritizing compounds for further investigation mdpi.com. Feature-based Molecular Networking (FBMN) enhances quantitative analysis and isomer distinction in molecular networks biorxiv.orgnih.gov.

Cheminformatics and Computational Chemistry in this compound Research

Cheminformatics and computational chemistry play increasingly vital roles in natural product research, offering in silico methods to complement experimental studies. These approaches can help in data analysis, hypothesis generation, and the prioritization of compounds for synthesis or biological testing nih.gov.

Virtual Screening and Lead Optimization

Virtual screening (VS) is an in silico technique used in drug discovery to evaluate large databases of molecular structures computationally mdpi.com. While direct applications to this compound as a screening target are not explicitly detailed in the search results, the principles of VS are broadly applicable in natural product research. VS can be used to identify molecules likely to bind to a specific molecular target, which could be relevant if this compound or its derivatives were being investigated for a particular biological activity mdpi.comjubilantbiosys.com. VS can employ structure-based approaches (using the target protein structure) or ligand-based approaches (using known active compounds) jubilantbiosys.com. This helps in filtering large chemical spaces and selecting potential candidates mdpi.comresearchgate.net. Lead optimization, which aims to refine identified lead compounds to improve their properties, can be guided by computational methods zeclinics.com.

Predictive Modeling for Biological Activity and ADME (for research compound selection)

Predictive modeling, often employing Quantitative Structure-Activity Relationships (QSAR) and machine learning techniques, can be used to predict the potential biological activity of this compound and its analogs based on their chemical structures nih.gov. These models can help prioritize which compounds to synthesize or test experimentally nih.gov.

Furthermore, predictive modeling for ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in the early stages of research. In silico ADME prediction tools can estimate how a compound might behave in a biological system, helping to identify potential liabilities early on and guiding compound selection for further research nih.govoptibrium.comnih.govuq.edu.au. This is important for reducing attrition rates in the development pipeline nih.gov. Predictive ADME models can explore diverse chemistry and inform synthetic strategies optibrium.com.

Innovative Approaches in Natural Product Research

Innovative approaches in natural product research are continuously being developed to enhance the efficiency and effectiveness of discovering and studying compounds like this compound. These can include integrating different analytical techniques, developing novel computational workflows, and utilizing advanced biological models. The field benefits from the integration of computational methods with experimental techniques to better understand complex chemical and biological processes fau.eunih.gov. The scope of natural product research is broad, encompassing the chemistry, biochemistry, and biological evaluation of naturally occurring compounds, along with the development of methods in these areas tjnpr.org.

Synthetic Biology for Production and Diversification of Natural Products

Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the redesign of existing natural biological systems for useful purposes. adlittle.com This field is increasingly applied to the biotechnological production of pharmaceuticals and other high-value chemicals, including natural products. nih.gov Challenges in isolating natural products from their native sources, such as plants, can make synthetic biology approaches attractive alternatives for production. rsc.org Engineered microbial cell factories, like Escherichia coli and Saccharomyces cerevisiae, are being explored for the sustainable and efficient production of various natural products. nih.gov This involves engineering metabolic pathways to produce target compounds or libraries of novel chemicals. nih.govnih.gov

While synthetic biology holds potential for the production and diversification of complex alkaloids like this compound, specific research detailing the application of synthetic biology for the biosynthesis or diversification of this compound was not found in the provided search results. Future research could potentially explore the identification and engineering of biosynthetic pathways for this compound in suitable host organisms.

Biocatalysis in Natural Product Synthesis and Analog Generation

Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions. plos.org This approach offers advantages in terms of selectivity and environmentally sustainable conditions compared to traditional synthetic chemistry. antheia.bio Biocatalysis has emerged as an essential tool in the asymmetric synthesis of alkaloids. researchgate.net Chemo-enzymatic strategies, combining chemical and enzymatic steps, are increasingly used in alkaloid synthesis. researchgate.net Enzymes can catalyze reactions with high chiral purity at newly formed stereocenters, which is particularly valuable in the synthesis of complex natural products. plos.org

Research on the synthesis of this compound primarily highlights traditional chemical synthesis routes, including methods involving allene (B1206475) cyclization and ring-rearrangement metathesis. x-mol.comresearchgate.netresearchgate.netnih.govrsc.orgnih.gov While biocatalysis is a powerful tool in alkaloid synthesis generally researchgate.net, specific detailed research findings on the use of biocatalysis for the synthesis or generation of analogs of this compound were not extensively present in the provided search results. Some studies mention enzymatic resolution of intermediates in related alkaloid synthesis researchgate.net, suggesting potential points where biocatalytic steps could be integrated into this compound synthesis pathways.

Organ-on-a-Chip Technologies for Advanced In Vitro Modeling in Preclinical Research

Organ-on-a-Chip (OoC) technology involves microfluidic devices designed to mimic the structure and function of human organs. mdpi.comnih.gov These systems provide a more physiologically relevant in vitro model compared to traditional 2D cell cultures. mdpi.comnih.govmerckgroup.com OoC platforms are used in preclinical research to test the efficacy and toxicity of drug candidates and to study disease mechanisms. mdpi.comnih.govemulatebio.com They aim to bridge the gap between traditional animal studies and human clinical trials by providing more accurate predictions of drug behavior in the human body. nih.govmerckgroup.comtno.nl OoC can incorporate multiple cell types and mechanical forces to better replicate the in vivo microenvironment. merckgroup.com

While OoC technology is a rapidly advancing field with significant applications in preclinical drug development and toxicology mdpi.comnih.govmerckgroup.comemulatebio.comtno.nl, specific research detailing the use of organ-on-a-chip technologies for preclinical modeling or research involving this compound was not found in the provided search results. Given that this compound is a natural product that could be of interest for its biological activities, OoC technology could potentially be applied in the future to study its effects on specific human organ systems in vitro.

常见问题

Q. What are the primary analytical methods for characterizing Porantheridine’s chemical structure, and how should they be prioritized in experimental design?

Methodological Answer :

- Begin with nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular weight and functional groups.

- Use X-ray crystallography for absolute stereochemical determination if crystalline samples are obtainable .

- Validate purity via high-performance liquid chromatography (HPLC) coupled with diode-array detection. Prioritize orthogonal methods (e.g., combining NMR and HPLC) to reduce instrumental bias .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

Methodological Answer :

- Employ dose-response curves with at least three biological replicates to assess reproducibility.

- Include positive and negative controls (e.g., known inhibitors/solvent-only groups) to validate assay specificity.

- Use counter-screening against unrelated targets to rule out nonspecific interactions. Statistical analysis (e.g., ANOVA with post-hoc tests) is critical for distinguishing signal from noise .

Q. What in vitro models are optimal for preliminary toxicity profiling of this compound?

Methodological Answer :

- Start with immortalized cell lines (e.g., HepG2 for hepatotoxicity) due to their reproducibility.

- Measure IC₅₀ values for cytotoxicity using metabolic assays (e.g., MTT or resazurin).

- Compare results across cell types (e.g., renal vs. hepatic) to identify tissue-specific effects. Ensure ethical approval for cell line sourcing and declare compliance in publications .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer :

- Conduct a systematic review using PRISMA guidelines to collate data from peer-reviewed studies.

- Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., solvent differences, assay protocols).

- Replicate key experiments under standardized conditions (e.g., pH, temperature) to isolate variables causing discrepancies .

Q. What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

Methodological Answer :

- Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading).

- Use chiral HPLC or circular dichroism to monitor enantiomeric excess at each synthetic step.

- Compare microwave-assisted synthesis vs. traditional reflux methods for time-yield trade-offs. Document deviations from published protocols to enhance reproducibility .

Q. How should researchers address stability variations in this compound under different storage conditions?

Methodological Answer :

- Design a stability-indicating study with accelerated degradation (e.g., 40°C/75% RH) and analyze degradation products via LC-MS.

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life.

- Validate findings with real-time stability data over 12–24 months. Disclose storage conditions (e.g., inert atmosphere, light protection) in all publications .

Data Integrity & Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in complex biological systems?

Methodological Answer :

- Use nonlinear regression models (e.g., sigmoidal curves) for IC₅₀/EC₅₀ calculations.

- Apply mixed-effects models to account for variability in multi-omics datasets (e.g., transcriptomics vs. proteomics).

- Share raw data and analysis scripts in repositories like Figshare or Zenodo to facilitate independent verification .

Q. How can researchers ensure ethical compliance when transitioning from in vitro to in vivo this compound studies?

Methodological Answer :

- Submit detailed protocols to Institutional Animal Care and Use Committees (IACUC) for approval, including justification of sample sizes and humane endpoints.

- Follow ARRIVE guidelines for reporting in vivo experiments, specifying strain, sex, and housing conditions.

- Use blinded randomization to allocate treatment groups and reduce bias .

Conflict Resolution & Peer Review

Q. How should researchers respond to peer critiques about incomplete mechanistic data for this compound?

Methodological Answer :

- Acknowledge limitations in the discussion section and propose follow-up studies (e.g., siRNA knockdowns or CRISPR screens).

- Use supplementary materials to provide preliminary data (e.g., Western blots or molecular docking simulations).

- Cite Cochrane Collaboration principles to demonstrate commitment to transparent, bias-minimized reporting .

Q. What strategies mitigate publication bias in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。